molecular formula C35H47N5O14 B12787781 Tigecycline glucuronide CAS No. 886219-66-5

Tigecycline glucuronide

Cat. No.: B12787781
CAS No.: 886219-66-5
M. Wt: 761.8 g/mol
InChI Key: ZCTOCKIQQPQQDP-QKIKEYLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigecycline glucuronide is a primary metabolite of tigecycline, a first-in-class glycylcycline antibiotic . This conjugate is formed in humans via the metabolic pathway of glucuronidation, which is a significant Phase II transformation for the parent drug . In human studies, glucuronide metabolites have been identified and characterized in both serum and urine, accounting for approximately 5% to 20% of the circulating radioactivity in serum after administration of radiolabeled tigecycline . Research indicates that these glucuronidated compounds, along with their epimers, can be isolated and analyzed from human biological matrices such as urine, serum, and feces . The primary route of elimination for tigecycline and its metabolites is via the bile and feces (59%), with a secondary route being renal excretion (22-33% as unchanged drug and metabolites) . Consequently, this compound serves as a critical reference standard for researchers conducting drug metabolism and pharmacokinetic (DMPK) studies. Its applications are vital for investigating the metabolic fate, disposition, and clearance mechanisms of tigecycline . Furthermore, it is an essential compound for developing and validating analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), for the precise detection and quantification of tigecycline and its metabolic products in biological samples . This metabolite is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

886219-66-5

Molecular Formula

C35H47N5O14

Molecular Weight

761.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(5aR,6aS,7S,10aR)-2-[[2-(tert-butylamino)acetyl]amino]-9-carbamoyl-4,7-bis(dimethylamino)-10,10a,12-trihydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C35H47N5O14/c1-34(2,3)37-11-17(41)38-15-10-16(39(4)5)13-8-12-9-14-21(40(6)7)23(43)20(31(36)49)30(48)35(14,52)29(47)18(12)22(42)19(13)27(15)53-33-26(46)24(44)25(45)28(54-33)32(50)51/h10,12,14,21,24-26,28,33,37,42,44-46,48,52H,8-9,11H2,1-7H3,(H2,36,49)(H,38,41)(H,50,51)/t12-,14-,21-,24-,25-,26+,28-,33+,35-/m0/s1

InChI Key

ZCTOCKIQQPQQDP-QKIKEYLESA-N

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

Structural Elucidation and Chemical Characterization of Tigecycline Glucuronides

Proposed Structures of Tigecycline (B611373) Glucuronide (M7)

The major glucuronide metabolite of tigecycline is M7. nih.govpharmacompass.com Structural analysis has proposed that M7 is a 10-O-glucuronide of tigecycline. This was determined through techniques such as Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. In the HMBC spectrum of synthetic tigecycline glucuronide, the absence of the proton signal for the C10-OH group, typically expected at 12.3 ppm for tigecycline, suggested the attachment of the glucuronide moiety at the C10 position. researchgate.net This was further supported by a three-bond long-range correlation observed between the anomeric proton of the sugar moiety (H1' at 4.47 ppm) and the C10 of the tigecycline core (at 141.7 ppm). researchgate.net The assignment of C10 was confirmed by the three-bond long-range correlation of H8 (at 8.26 ppm) to C10. researchgate.net These findings led to the identification of both synthetic this compound and the M7 metabolite isolated from human urine as tigecycline 10-O-β-D-glucuronide. researchgate.net

Characterization of this compound Epimer (M6)

M6 is identified as a glucuronide of the tigecycline epimer. google.com It is an epimer of the M7 metabolite, meaning it differs in the spatial arrangement at one specific stereocenter. smolecule.com While M7 is the more prominent glucuronide metabolite, M6 has also been detected in human serum and feces, though generally at lower concentrations. google.com The formation of M6 is a result of the glucuronidation of the C4 epimer of tigecycline. oup.com The epimerization at the C4 position is a known characteristic of most tetracycline (B611298) antibiotics and is generally considered a degradation process rather than a direct metabolic pathway. google.comgoogle.com

Mass Spectral Fragmentation Schemes for Tigecycline Glucuronides

Mass spectrometry has been a crucial tool in the identification and structural elucidation of tigecycline glucuronides. For the parent drug, tigecycline, the protonated molecular ion [M+H]⁺ appears at an m/z of 586. researchgate.net Key product ions in its mass spectrum include m/z 569 (loss of NH₃), m/z 513 (loss of the t-butylamino group), and m/z 456 (loss of the entire t-butylaminoacetylamino side chain). researchgate.net

For the glucuronide metabolites M6 and M7, the protonated molecular ion [M+H]⁺ is observed at m/z 762. google.com The product ion mass spectra for both M6 and M7 have been generated to aid in their characterization. google.com A proposed mass spectral fragmentation scheme for this compound has been established, which can correspond to the structures of both the primary metabolite and its epimer. google.com

Enzymatic Formation Mechanisms of Tigecycline Glucuronide

Role of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferases (UGTs) in Glucuronidation

The enzymatic process of glucuronidation is catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. d-nb.infoeuropa.eu These enzymes are primarily located in the endoplasmic reticulum of cells in various tissues, with the highest concentration and diversity found in the liver. frontiersin.orgeuropa.eu UGTs facilitate the transfer of a glucuronic acid moiety from the cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule like tigecycline (B611373). frontiersin.orgeuropa.eu This conjugation reaction typically targets electron-rich heteroatoms such as oxygen, nitrogen, or sulfur on the substrate. nih.gov

The UGT enzyme family is categorized into subfamilies, with UGT1A and UGT2B being the main groups responsible for the metabolism of drugs and other foreign compounds (xenobiotics). frontiersin.orgeuropa.eu The formation of tigecycline glucuronide is a key example of this metabolic function, converting the parent drug into metabolites that can be more readily excreted.

While it is established that UGT enzymes are responsible for the glucuronidation of tigecycline, the specific isoforms involved in this process have not been definitively identified in the scientific literature. Several UGT isoforms are known to be crucial for xenobiotic metabolism, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. criver.comnih.gov For other antibiotics, such as moxifloxacin, UGT1A1 has been identified as the main metabolizing isoform. mdpi.com However, similar specific data for tigecycline is not currently available. The metabolism of many compounds often involves multiple UGT isoforms, which can provide redundancy in the detoxification pathway. nih.gov

In vitro experimental systems are essential for studying drug metabolism. The primary models used for investigating glucuronidation include human liver microsomes, liver slices, and cryopreserved hepatocytes. drugbank.comqps.com These systems contain the UGT enzymes necessary for metabolic reactions.

However, in the case of tigecycline, in vitro studies utilizing these models have resulted in the formation of only trace amounts of metabolites. ebmconsult.comdrugbank.comqps.com Notably, the glucuronidation of tigecycline was not significantly observed in these in vitro settings, a contrast to the metabolites found in vivo in human studies. researchgate.net This suggests that while glucuronidation is a confirmed metabolic pathway in humans, standard in vitro conditions may not fully replicate the in vivo environment for tigecycline metabolism, or that the extent of this pathway is modest.

Summary of In Vitro Models for Tigecycline Glucuronidation Studies
In Vitro ModelDescriptionObserved Outcome for TigecyclineReference
Human Liver MicrosomesSubcellular fractions containing endoplasmic reticulum enzymes, including UGTs.Formation of only trace amounts of metabolites. ebmconsult.comdrugbank.comqps.com
Human Liver SlicesThin slices of liver tissue that maintain cellular architecture and enzyme function for a short period.Formation of only trace amounts of metabolites. drugbank.com
Human HepatocytesIsolated liver cells that provide a more complete metabolic system than microsomes.Formation of only trace amounts of metabolites. ebmconsult.comdrugbank.com

Site of Glucuronidation on the Tigecycline Molecule

The specific site on the tigecycline molecule where glucuronic acid is attached has been investigated. Analysis suggests that the hydroxyl group located on the A-ring of the tigecycline structure is the most probable site for glucuronidation. researchgate.net This reaction leads to the formation of the M7 metabolite, which is the this compound. europa.eu A glucuronide of the tigecycline epimer (M6) has also been identified. europa.eu

Reaction Kinetics and Enzymatic Efficiency of Glucuronide Formation

Detailed information regarding the reaction kinetics, such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax), for the enzymatic formation of this compound is not available in the reviewed scientific literature. d-nb.infonih.gov These parameters are crucial for quantifying the efficiency of an enzymatic reaction and for comparing the metabolic activity of different enzyme isoforms. Without this data, a quantitative assessment of the enzymatic efficiency of tigecycline glucuronidation cannot be provided.

Factors Influencing Glucuronidation Pathway Activity

The activity of the glucuronidation pathway for tigecycline can be influenced by several factors, primarily related to drug-drug interactions and genetic variations in UGT enzymes.

Drug-Drug Interactions: Tigecycline does not appear to significantly inhibit or induce major cytochrome P450 (CYP) enzymes, meaning it is unlikely to alter the metabolism of drugs that are substrates for these enzymes. nih.govebmconsult.com However, interactions can occur at the level of UGT enzymes or transport proteins.

Competition for UGTs: Tigecycline may compete with other drugs that are also substrates for glucuronidation. For example, it has been shown to compete with cyclosporine, leading to increased plasma concentrations of cyclosporine, which suggests an interaction at the glucuronidation and/or biliary excretion level. researchgate.net

P-glycoprotein (P-gp) Transport: Tigecycline is a substrate for the P-gp efflux transporter. europa.eueuropa.eu Therefore, co-administration with P-gp inhibitors (e.g., ketoconazole, cyclosporine) or inducers (e.g., rifampicin) could alter tigecycline's pharmacokinetics, potentially affecting the amount of the drug available for metabolism by UGTs. europa.eueuropa.eu

Genetic Polymorphisms: UGT enzymes are known to be highly polymorphic. nih.govnih.gov Genetic variations can lead to enzymes with reduced, absent, or increased activity, which in turn affects the rate of metabolism for substrate drugs. mdpi.comnih.gov While polymorphisms in various UGT genes (e.g., UGT1A1) have been linked to altered metabolism and adverse effects for other drugs, no specific studies have yet established a direct link between any UGT polymorphism and variability in tigecycline glucuronidation. mdpi.comevotec.com

Potential Factors Influencing Tigecycline Glucuronidation
FactorDescriptionPotential Impact on Tigecycline GlucuronidationReference
Drug-Drug Interactions (UGT Competition)Co-administration with other drugs metabolized by the same UGT isoforms.Competitive inhibition may decrease the rate of this compound formation. Observed to compete with cyclosporine. researchgate.net
Drug-Drug Interactions (P-gp Transport)Co-administration with inhibitors or inducers of the P-glycoprotein transporter.Could alter plasma and tissue concentrations of tigecycline, indirectly affecting its availability for glucuronidation. europa.eueuropa.eu
Genetic Polymorphisms in UGTsInherited variations in the genes encoding UGT enzymes.Theoretically could alter the rate and extent of tigecycline glucuronidation, but no specific associations have been reported. nih.govmdpi.comnih.gov

Disposition and Elimination of Tigecycline Glucuronide Metabolites

Major Routes of Metabolite Excretion

The primary route of elimination for tigecycline (B611373) and its metabolites is biliary/fecal excretion, which accounts for 59% of a radioactive dose, while the urinary route accounts for 32-33%. pfizer.comeuropa.eueuropa.eu Unchanged tigecycline is the main compound found in both feces and urine. europa.eunih.gov

Glucuronide metabolites are key metabolic products. nih.gov In human studies, approximately 9% of a dose was excreted as glucuronide conjugates within 48 hours. nih.gov These conjugates, along with an N-acetyl metabolite and a tigecycline epimer, are present in both urine and feces, with each accounting for no more than 10% of the administered dose. pfizer.compfizermedicalinformation.com Specifically, in fecal samples, glucuronides accounted for 5.4% of the dose. google.com The major glucuronide metabolite has been identified as tigecycline 10-O-β-D-glucuronide. researchgate.net

Comparative Excretion Profiles of Glucuronide Conjugates in Animal Models

Studies comparing the excretion of tigecycline in different animal models show consistent primary elimination through the fecal route. In rats, approximately 34% of a dose is recovered in urine and 53% in feces. google.com Similarly, in dogs, 36% is recovered in urine and 47% in feces. google.com

However, a notable difference exists between animal models and humans regarding metabolism. In contrast to findings in humans where glucuronide conjugates are significant metabolites, extensive metabolism and the formation of conjugated metabolites were not observed in rats and dogs. google.comoup.com In preclinical studies with rats and dogs, the vast majority of the compound in plasma (>80%) was the parent tigecycline. fda.gov This suggests that glucuronidation is a more prominent metabolic pathway in humans than in these preclinical animal models. oup.com

SpeciesRoutePercentage of Dose RecoveredCitation
Rat Urine34% google.com
Feces53% google.com
Dog Urine36% google.com
Feces47% google.com

Retention and Distribution Dynamics of Glucuronides in Biological Systems (Non-human data only)

Animal studies using radiolabeled [14C]tigecycline have demonstrated that the drug and its related materials are extensively distributed to tissues. pfizer.comeuropa.eu In rats, following single or multiple doses, radioactivity was well-distributed, with the highest concentrations found in bone, bone marrow, thyroid gland, kidney, spleen, and salivary gland. pfizer.comeuropa.eueuropa.eu

Tissue exposure, as measured by the area under the concentration-time curve (AUC), was significantly higher in several tissues compared to plasma. oup.com For instance, in rats, the tissue-to-plasma AUC ratio was greater than 8 for bone, liver, spleen, and kidney. oup.com Notably, the AUC in bone was approximately 250 times higher than in plasma. oup.com Tigecycline also persists in tissues for extended periods, with a terminal-phase disposition half-life of 208 hours in bone and 77 hours in the kidney in rats. nih.gov While these studies tracked total radioactivity, which includes the parent drug and any metabolites, they indicate that tissues with high metabolic activity or high calcium turnover are major sites of distribution. pfizer.comoup.com It is important to note that specific studies detailing the distinct distribution dynamics solely of the glucuronide metabolites in animal tissues are limited, as significant glucuronidation is not a feature of tigecycline metabolism in the commonly studied animal models. google.comoup.com

Tissue (Rat)Relative Exposure/ConcentrationCitation
Bone Highest overall exposure; AUC ~250x higher than plasma oup.com
Liver High exposure; Tissue-to-plasma AUC ratio >8 oup.com
Spleen High exposure; Tissue-to-plasma AUC ratio >8 oup.com
Kidney High exposure; Tissue-to-plasma AUC ratio >8 oup.com
Bone Marrow High overall exposure pfizer.comeuropa.eu
Thyroid Gland High overall exposure pfizer.comeuropa.eu
Salivary Gland High overall exposure pfizer.comeuropa.eu
Lung Tissue exposure (AUC) >4x higher than plasma oup.com

In Vitro and in Vivo Formation of Tigecycline Glucuronides in Preclinical Models

Observed Glucuronidation in Specific Animal Species (e.g., mice, rabbits)

In certain preclinical models, the formation of tigecycline (B611373) glucuronides is a notable metabolic pathway. Studies have identified that metabolites found in humans, specifically tigecycline glucuronide (M7) and its epimer (M6), are also present in mice and rabbits. nih.gov Further investigation has shown that while both species produce these glucuronide conjugates, other metabolites like N-acetyl-9-aminominocycline (M9) and its epimer (M8) were observed only in rabbits. nih.gov The presence of these shared metabolic pathways suggests that mice and rabbits may, in some respects, more closely mimic the human metabolism of tigecycline compared to other commonly used laboratory animals. nih.gov Rabbits, in particular, have been noted to exhibit a high capacity for N-glucuronidation compared to other preclinical species. nih.gov

Table 1: Detection of this compound Metabolites in Preclinical Species

MetaboliteChemical NameMouseRabbit
M7 This compoundDetectedDetected
M6 This compound epimerDetectedDetected
M9 N-acetyl-9-aminominocyclineNot DetectedDetected
M8 N-acetyl-9-aminominocycline epimerNot DetectedDetected

This table is based on findings reported in preclinical metabolic studies. nih.gov

Absence of Glucuronidation in Certain Animal Models (e.g., rats, dogs)

In stark contrast to humans, mice, and rabbits, significant metabolism via glucuronidation is not a prominent feature in rats and dogs. oup.com Metabolic disposition studies conducted in rats and dogs using radiolabeled tigecycline revealed that the parent drug was the predominant compound recovered. oup.comfda.gov The primary metabolites identified were an epimer of tigecycline and a product of amide hydrolysis, with no significant detection of conjugated metabolites like glucuronides. oup.comfda.gov Specifically, the major human metabolites, including the glucuronide conjugates (M7 and M6), have not been observed in rats and dogs. nih.gov This indicates a clear divergence in the metabolic handling of tigecycline in these species.

Table 2: Comparative Metabolism of Tigecycline in Preclinical Models

SpeciesGlucuronide FormationPrimary Recovered CompoundReference
Rat Not Observed/InsignificantParent Tigecycline nih.govoup.comfda.gov
Dog Not Observed/InsignificantParent Tigecycline nih.govoup.comfda.gov
Mouse ObservedParent Tigecycline & Metabolites nih.gov
Rabbit ObservedParent Tigecycline & Metabolites nih.gov

Implications of Species-Specific Metabolic Differences for Research Extrapolation

The marked species differences in tigecycline glucuronidation have significant implications for the extrapolation of preclinical findings to humans. Animals such as mice and rats are widely used to predict drug metabolism and toxicity, but substantial differences in the expression and function of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), can limit the predictive value of these models. nih.govresearchgate.net

For instance, rodents lack the homolog for human UGT1A4, an enzyme that plays a crucial role in the N-glucuronidation of many compounds. nih.govresearchgate.net The absence of glucuronide formation in rats and dogs means that these models may not accurately reflect the clearance pathways and potential for drug-drug interactions observed in humans, where glucuronidation accounts for the metabolism of a portion of the administered dose. nih.govresearchgate.net Consequently, pharmacokinetic parameters derived from rat and dog models might not be directly translatable to human scenarios. mdpi.com

To bridge this translational gap, researchers are exploring alternative models. Humanized UGT1 (hUGT1) mice, which are genetically engineered to express human UGT enzymes, represent a promising tool to more accurately predict human drug glucuronidation and associated toxicities. nih.govresearchgate.net Such models could provide more reliable data for assessing the metabolism of drugs like tigecycline.

Investigational Studies on Tissue and Cellular Glucuronide Formation

Investigational studies into the specific sites of tigecycline glucuronidation have been conducted in vitro. Experiments using human liver microsomes, liver slices, and hepatocytes have demonstrated the formation of trace amounts of this compound. nih.govdrugbank.com This points to the liver, a primary site for drug metabolism, as being involved in the glucuronidation of tigecycline. The enzymes responsible, UGTs, are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov

Role of Transporters in Glucuronide Dispositional Dynamics

Hepatic Uptake Transporters Facilitating Glucuronide Entry

The journey of tigecycline (B611373) glucuronide from systemic circulation into the liver for subsequent biliary excretion is a critical step mediated by hepatic uptake transporters. bohrium.com Generally, glucuronidated metabolites are substrates for uptake transporters such as organic anion transporting polypeptides (OATPs), which are expressed on the sinusoidal membrane of hepatocytes and facilitate the entry of compounds from the blood into the liver. nih.govnih.gov

While the specific uptake transporters responsible for the hepatic entry of tigecycline glucuronide have not been definitively identified in published research, the process is crucial for its subsequent high level of biliary clearance. The function of these transporters is a key determinant of hepatic clearance, which depends on the rates at which a drug or its metabolite moves between the bloodstream and the liver. bohrium.com

Efflux Transporters Mediating Biliary and Renal Excretion of Glucuronides (e.g., MRP2)

Once inside the hepatocyte, this compound is actively transported out for elimination. This efflux is handled by transporters on both the canalicular (bile-facing) and basolateral (blood-facing) membranes of the hepatocyte. frontiersin.org

Biliary Excretion: The primary route for the elimination of tigecycline and its metabolites is secretion into the bile. frontiersin.org Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter highly expressed on the canalicular membrane of hepatocytes, plays a major role in the biliary excretion of numerous glucuronide conjugates. frontiersin.orgnih.gov Given that 59% of a tigecycline dose is recovered in the feces, primarily as unchanged drug and metabolites, it is highly probable that MRP2 is the key transporter responsible for the biliary efflux of this compound. nih.govfrontiersin.org This transporter actively pumps glucuronide conjugates against a concentration gradient into the bile, facilitating their removal from the body. nih.govresearchgate.net

Renal Excretion: Renal excretion serves as a secondary but significant pathway for tigecycline elimination. nih.gov Efflux transporters located on the apical membranes of renal proximal tubules, including MRP2 and MRP4, are responsible for secreting glucuronide conjugates into the urine. frontiersin.org These transporters contribute to the 32% of the tigecycline dose that is eliminated by the kidneys. nih.govfrontiersin.org The renal clearance of tigecycline itself accounts for about 20% of its total systemic clearance in individuals with normal renal function. researchgate.netconsensus.app

Table 1: Elimination Pathways of Tigecycline and its Metabolites
Elimination RoutePercentage of Administered Dose (%)Key MetabolitesProbable Efflux Transporters
Biliary / Fecal Excretion59% nih.govresearchgate.netUnchanged Tigecycline, this compound nih.govMRP2 frontiersin.orgnih.gov
Renal Excretion32% nih.govUnchanged Tigecycline, this compound, N-acetyl-9-aminominocycline nih.govMRP2, MRP4 frontiersin.org

Interplay of Uptake and Efflux Transporters in Shaping Glucuronide Bioavailability

This coordinated sequence of uptake and efflux is essential for the efficient hepatic clearance that characterizes tigecycline's disposition. frontiersin.org A seamless collaboration between these transporters prevents the accumulation of metabolites within hepatocytes and minimizes their return to systemic circulation, thereby shaping the pharmacokinetic profile of the drug. nih.gov Any alteration in the function of either uptake or efflux transporters could potentially disrupt this balance, leading to changes in systemic exposure to this compound.

Impact of Transporter Polymorphisms on Glucuronide Research Outcomes

Genetic polymorphisms in genes that encode for drug transporters can lead to variations in transporter function or expression levels. nih.govnih.gov Such genetic differences can significantly alter the pharmacokinetics of drugs and their metabolites, potentially affecting both efficacy and safety. researchgate.netfrontiersin.org For instance, polymorphisms in genes like ABCC2 (which encodes the MRP2 transporter) are known to impact the disposition of various drugs by altering their biliary or renal excretion.

Prodrug Potential and Bioreversion of Tigecycline Glucuronides

Conceptual Framework of Glucuronide Prodrugs (M6 and M7)

The concept of using the glucuronide metabolites of tigecycline (B611373), M6 and M7, as prodrugs is based on the principle of bioreversion. google.com A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. In this context, tigecycline glucuronides (M6 and M7) are considered potential prodrugs because they can be administered and subsequently cleaved to release the active tigecycline. google.com

This approach could potentially alter the absorption, distribution, metabolism, and excretion profile of the drug. google.com Glucuronidation is a common metabolic process that typically increases the water solubility of a compound, facilitating its excretion from the body. covachem.com By administering a drug in its glucuronidated form, it may be possible to modify its pharmacokinetic properties. Notably, glucuronidation had not been previously identified as a metabolic pathway for tetracycline (B611298) antibiotics, making its discovery in tigecycline metabolism significant. google.com

Table 1: Key Tigecycline Metabolites

Metabolite Description Role
M6 Tigecycline Glucuronide Potential Prodrug
M7 This compound Epimer Potential Prodrug

Enzymatic Cleavage by β-Glucuronidase to Release Parent Tigecycline

The conversion of tigecycline glucuronides back into the active parent drug is catalyzed by the enzyme β-glucuronidase. google.comcovachem.com This enzyme is a hydrolase that is widely distributed in mammalian tissues and is also present in the gut microbiota. nih.gov β-glucuronidase catalyzes the hydrolytic cleavage of the glucuronide moiety from the drug conjugate, releasing the active aglycone (in this case, tigecycline) and D-glucuronic acid. covachem.comnih.govproteopedia.org

This enzymatic cleavage is a critical step for the prodrug concept to be effective. mdpi.com The presence of β-glucuronidase at various sites in the body allows for the targeted or systemic release of the active tigecycline from its glucuronide conjugate. google.com

Research into Modulation of Glucuronide Hydrolysis

The rate and extent of glucuronide hydrolysis can be influenced by several factors, which is an area of active research. The activity of β-glucuronidase can be modulated by factors such as pH, temperature, and the presence of inhibitors. covachem.comnih.gov For instance, the optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme. nih.gov

Research into the modulation of glucuronide hydrolysis is relevant for controlling the release of the parent drug from its prodrug form. For example, in some therapeutic contexts, it may be desirable to inhibit β-glucuronidase activity to prevent premature cleavage of the glucuronide conjugate, particularly in the gastrointestinal tract where bacterial β-glucuronidase is abundant. proteopedia.org Conversely, enhancing the activity of this enzyme could be beneficial in scenarios where rapid conversion to the active drug is needed. Studies have shown that the source of the β-glucuronidase enzyme (e.g., from different bacteria or mollusks) can affect its hydrolytic efficiency on various drug-glucuronide conjugates. sigmaaldrich.com

Table 2: Factors Influencing β-Glucuronidase Activity

Factor Effect on Hydrolysis
pH Activity is pH-dependent, with optimal pH varying by enzyme source. nih.gov
Temperature Higher temperatures can increase reaction rates up to a certain point. nih.gov
Enzyme Source Different sources (e.g., E. coli, mollusks) show varied efficiency. sigmaaldrich.com
Inhibitors Specific molecules can inhibit enzyme activity, slowing down hydrolysis. proteopedia.org

Investigating Potential Antimicrobial Activity of Glucuronide Metabolites Directly

An intriguing area of investigation is the potential for the this compound metabolites, M6 and M7, to possess direct antimicrobial activity themselves. google.com While glucuronidation is often a detoxification pathway that renders a compound inactive, this is not always the case. The possibility that these metabolites could be of direct use as antimicrobial agents has been proposed. google.com

Analytical Methodologies for Quantification and Characterization of Tigecycline Glucuronides

Liquid Chromatography-Mass Spectrometry (LC/MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC/MS) stands as the cornerstone for the analysis of tigecycline (B611373) glucuronides. This powerful combination allows for the separation, detection, and quantification of these metabolites in complex biological matrices. Early identification of tigecycline glucuronides, designated as M6 and M7, was accomplished using LC/MS techniques. The mass spectra of these metabolites show a characteristic protonated molecule [M+H]+ at an m/z of 762. This represents a 176 Dalton increase from the parent tigecycline molecule, corresponding to the addition of a glucuronic acid moiety. google.com

Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity

For heightened specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique provides structural information through the fragmentation of selected ions. While specific parent-to-product ion transitions for tigecycline glucuronide are not extensively detailed in publicly available literature, the general principle involves monitoring the transition of the precursor ion (m/z 762) to specific product ions. For the parent drug, tigecycline, common transitions monitored include m/z 586.2 → 513.1. nih.gov Similar fragmentation patterns, accounting for the glucuronide group, would be established for the metabolites to ensure their unambiguous identification and quantification. LC-MS/MS methods developed for tigecycline have demonstrated high sensitivity, with limits of quantification in the low ng/mL range, a crucial aspect for detecting the relatively low concentrations of metabolites in biological fluids. nih.govresearchgate.net

Application of Radiochromatography for Metabolite Profiling

Radiochromatography has been instrumental in the initial profiling and quantification of tigecycline metabolites. Studies utilizing [14C]tigecycline enabled the tracking and measurement of all drug-related components, including the glucuronide conjugates. researchgate.netnih.gov In these studies, samples from subjects administered the radiolabeled drug are analyzed by HPLC with a radioactivity detector. This approach allows for the determination of the relative abundance of each metabolite. For instance, in human urine samples, a specific this compound metabolite, M7, was observed in radiochromatograms. google.com In fecal homogenate samples, the combination of glucuronides (M6+M7) accounted for a notable percentage of the administered dose. google.com The concentration of these metabolites is estimated based on the total radioactivity and the distribution of radioactivity in the radiochromatograms. google.com

Chromatographic Separation Techniques for Glucuronide Isomers

The successful separation of this compound isomers, M6 and M7, is a critical aspect of their analysis. While the patent literature confirms the existence of these two glucuronide metabolites, detailed chromatographic methods specifically designed for their baseline separation are not extensively described. google.com However, the principles of reversed-phase high-performance liquid chromatography (RP-HPLC), widely used for the analysis of tigecycline and its other metabolites, would be applied. researchgate.net The separation would be optimized by adjusting parameters such as the column chemistry (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), pH, and gradient elution profile to exploit the subtle differences in the physicochemical properties of the isomers.

Spectroscopic Methods for Structural Confirmation (e.g., UV Chromatograms)

Method Development and Validation Parameters for Glucuronide Analysis

The development and validation of analytical methods for tigecycline glucuronides are essential to ensure the reliability of the data. While comprehensive validation reports specifically for this compound are not widely published, the validation parameters would adhere to the guidelines for bioanalytical method validation. europa.eu These parameters, extensively applied to the parent drug, tigecycline, serve as a framework.

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For tigecycline, linearity is typically established over a range of 10-5000 ng/mL. nih.gov

Accuracy and Precision: The accuracy of an analytical method is the closeness of test results to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For tigecycline assays, intra- and inter-batch precision are generally required to be within a certain percentage (e.g., <9.27%), with accuracy ranging from 90.06% to 107.13%. nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods. This includes freeze-thaw stability and long-term storage stability.

Below is an interactive data table summarizing typical validation parameters for LC-MS/MS methods used for the analysis of tigecycline, which would be analogous for its glucuronide metabolites.

Validation ParameterTypical Acceptance Criteria/Value for Tigecycline Analysis
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15% (typically < 10%)
Inter-day Precision (%CV) < 15% (typically < 10%)
Accuracy (% Recovery) 85 - 115% (typically 90 - 110%)
Lower Limit of Quantification (LLOQ) Dependent on assay sensitivity, e.g., 10 ng/mL
Matrix Effect Within acceptable limits (e.g., 85-115%)
Extraction Recovery Consistent and reproducible

Interactions Involving Tigecycline Glucuronide and Metabolic Pathways

Influence of Tigecycline (B611373) Glucuronide on Other Metabolic Enzymes (e.g., CYP450 System)

In vitro studies have demonstrated that tigecycline, the parent drug, does not significantly inhibit the metabolic activity of the six major cytochrome P450 (CYP) isoforms: 1A2, 2C8, 2C9, 2C19, 2D6, and 3A4. This suggests that tigecycline is unlikely to alter the metabolism of drugs that are substrates for these enzymes. Furthermore, because tigecycline itself is not extensively metabolized by the CYP450 system, its clearance is not expected to be significantly affected by drugs that induce or inhibit these enzymes.

Currently, there is a lack of specific research data on the direct influence of the tigecycline glucuronide metabolite on the activity of CYP450 enzymes. Generally, glucuronide metabolites are considered to be pharmacologically less active and less likely to cause significant interactions with metabolic enzymes compared to their parent compounds. However, this is not universally true, and without specific studies, the potential for this compound to influence the CYP450 system remains an area for further investigation.

Potential for Glucuronide-Mediated Drug-Drug Interactions (Theoretical Framework)

While glucuronidation is primarily a detoxification pathway that renders compounds more water-soluble for excretion, glucuronide metabolites can, in some cases, mediate drug-drug interactions (DDIs). flinders.edu.au These interactions can occur through several theoretical mechanisms:

Inhibition of Transporter Proteins: Glucuronide conjugates are often substrates for efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which are involved in their biliary and renal excretion. youtube.com If this compound were a substrate or inhibitor of these transporters, it could compete with other drugs or their metabolites for clearance, potentially leading to altered plasma concentrations.

Enzymatic Hydrolysis and Enterohepatic Recirculation: Glucuronides excreted in the bile can be hydrolyzed back to the parent drug by β-glucuronidases produced by intestinal microflora. The reabsorbed parent drug can then re-enter the systemic circulation, a process known as enterohepatic recirculation. This can prolong the half-life of the parent drug. If this compound undergoes such a process, co-administration of drugs that affect gut motility or the microbiome could indirectly influence tigecycline's pharmacokinetics.

These mechanisms provide a theoretical framework for potential DDIs involving this compound, although specific studies are needed to confirm their clinical relevance.

Impact of Other Xenobiotics on this compound Formation or Disposition

The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org The specific UGT isoforms responsible for tigecycline glucuronidation have not been definitively identified in publicly available literature. However, major UGTs involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. youtube.comresearchgate.net Xenobiotics (foreign compounds, including drugs, dietary constituents, and environmental pollutants) can either induce or inhibit the activity of these enzymes, thereby affecting the glucuronidation of substrate drugs. flinders.edu.au

Enzyme Induction: Inducers of UGT enzymes can increase the rate of glucuronidation, leading to lower plasma concentrations of the parent drug and potentially reducing its efficacy. For example, rifampicin (B610482) and phenobarbital (B1680315) are known inducers of UGT1A1. nih.gov If tigecycline were a substrate for UGT1A1, co-administration with these agents could theoretically decrease its plasma levels.

Enzyme Inhibition: Inhibitors of UGT enzymes can decrease the rate of glucuronidation, leading to higher plasma concentrations of the parent drug and an increased risk of toxicity. nih.gov For instance, atazanavir (B138) is a known inhibitor of UGT1A1. nih.gov Co-administration of a UGT inhibitor with a drug that is primarily cleared by that UGT isoform can lead to clinically significant interactions. nih.gov

Without knowing the specific UGT isoforms that metabolize tigecycline, it is challenging to predict which specific xenobiotics would alter its glucuronidation. The table below lists some examples of inducers and inhibitors for major UGT enzymes.

Table 1: Examples of Inducers and Inhibitors of Major UGT Isoforms

UGT IsoformInducersInhibitors
UGT1A1 Rifampicin, Phenobarbital, CarbamazepineAtazanavir, Indinavir, Gemfibrozil nih.govnih.gov
UGT1A3 Phenobarbital, RifampicinGemfibrozil, Probenecid researchgate.netscbt.com
UGT1A4 Rifampicin, CarbamazepineHecogenin, Quinidine wikipedia.org
UGT1A9 RifampicinNiflumic acid, Diclofenac (B195802) researchgate.net
UGT2B7 Phenobarbital, RifampicinValproic acid, Fluconazole nih.govmdpi.com

Competitive Binding and Substrate Specificity in Glucuronidation

Different UGT isoforms have distinct but often overlapping substrate specificities. nih.gov If tigecycline and another co-administered drug are both substrates for the same UGT isoform, competitive inhibition can occur. nih.gov The drug with the higher affinity for the enzyme's active site will be preferentially metabolized, leading to a decreased rate of glucuronidation and increased plasma concentration of the other drug.

The potential for competitive binding interactions involving tigecycline glucuronidation depends on which UGT isoform(s) are responsible for its formation. For example:

UGT1A1 metabolizes a wide range of substrates, including bilirubin (B190676) and drugs like irinotecan (B1672180) and acetaminophen. nih.govdrugbank.com

UGT1A3 is involved in the glucuronidation of substrates such as diclofenac and atorvastatin. drugbank.com

UGT1A4 is known to metabolize amines and substrates like lamotrigine. wikipedia.orgdrugbank.com

UGT1A9 has substrates that include propofol (B549288) and mycophenolic acid. drugbank.com

UGT2B7 is a major enzyme for the glucuronidation of many drugs, including morphine, zidovudine, and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. drugbank.comwikipedia.org

If tigecycline is found to be a substrate for one of these enzymes, there would be a theoretical risk of competitive inhibition when co-administered with other drugs metabolized by the same pathway. However, without definitive identification of the UGT enzymes involved in tigecycline metabolism, specific predictions about competitive binding remain speculative.

Table 2: Common Substrates for Major UGT Isoforms

UGT IsoformExample Substrates
UGT1A1 Bilirubin, Irinotecan (SN-38), Acetaminophen, Etoposide nih.govdrugbank.com
UGT1A3 Diclofenac, Atorvastatin, Candesartan drugbank.com
UGT1A4 Lamotrigine, Amitriptyline, Imipramine drugbank.com
UGT1A9 Propofol, Mycophenolic acid, Flurbiprofen drugbank.com
UGT2B7 Morphine, Zidovudine, Ibuprofen, Valproic acid drugbank.com

Future Research Directions for Tigecycline Glucuronide

Elucidation of Specific UGT Isoforms and Their Regulation

A primary area for future research is the definitive identification of the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of tigecycline (B611373) glucuronide. Although glucuronidation is a known metabolic pathway for tigecycline, the specific enzymes involved have not been thoroughly characterized. nih.govnih.gov UGT enzymes are a superfamily with numerous isoforms, and identifying the key contributors (e.g., UGT1A1, UGT1A9, UGT2B7) is essential. ebmconsult.com

Future studies should employ a systematic approach to pinpoint these isoforms.

In Vitro Screening: Comprehensive screening using a panel of recombinant human UGT isoforms can provide initial evidence of which enzymes catalyze tigecycline glucuronidation. nih.gov

Correlation Studies: Analyzing the correlation between tigecycline glucuronidation rates in a panel of human liver microsomes with the activity of specific UGT isoforms can help confirm the involvement of particular enzymes.

Understanding the regulation of the identified UGT isoforms is equally important. The expression and activity of UGT enzymes can be influenced by genetic polymorphisms, disease states (like liver cirrhosis), and co-administered drugs that act as inducers or inhibitors. nih.gov Research into how these factors modulate the activity of tigecycline-metabolizing UGTs will be crucial for predicting altered drug clearance and potential toxicity in specific patient populations.

Table 1: Potential UGT Isoforms for Investigation in Tigecycline Metabolism

UGT Isoform Family Specific Isoforms to Investigate Rationale for Investigation
UGT1A UGT1A1, UGT1A3, UGT1A4, UGT1A9 Known to metabolize a wide range of drugs and are highly expressed in the liver. nih.govnih.gov UGT1A1 is notably polymorphic. ebmconsult.com

| UGT2B | UGT2B4, UGT2B7, UGT2B15 | Responsible for the glucuronidation of many drugs and endogenous compounds; UGT2B7 is a major hepatic UGT. ebmconsult.com |

Deeper Understanding of Glucuronidation Sites and Stereoselectivity

The precise molecular sites on the tigecycline molecule where glucuronic acid is attached require definitive confirmation. Mass spectrometry data has suggested that metabolism occurs on the tetracycline (B611298) ring structure. google.com Tigecycline possesses several hydroxyl groups that are potential sites for glucuronidation. Pinpointing the exact location(s) is fundamental to understanding the structure of the resulting metabolites.

Furthermore, the formation of glucuronide conjugates of both tigecycline and its C4-epimer indicates that the glucuronidation process may be stereoselective. google.com The epimer of tigecycline is considered a degradation product but is also found in vivo. google.com It is crucial to investigate whether the parent drug and its epimer are glucuronidated by the same or different UGT isoforms and at different rates. Future research should utilize advanced structural elucidation techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS), to unequivocally determine the conjugation sites and the stereochemistry of the formed glucuronides.

Characterization of Novel Glucuronide Metabolites and Their Formation

Current knowledge identifies the main glucuronide metabolites of tigecycline and its epimer, which have been designated as M6 and M7 in some studies. google.com However, the possibility of other, minor glucuronide metabolites cannot be excluded. It is conceivable that under certain conditions or in specific patient populations with altered metabolic enzyme expression, novel glucuronides could be formed.

Future metabolomic studies should focus on searching for previously uncharacterized conjugates in various biological matrices (serum, urine, and feces) from diverse patient populations. oup.com This could involve the use of more sensitive analytical platforms and data mining strategies to detect low-abundance metabolites. Identifying any new metabolites and the pathways leading to their formation would provide a more complete picture of tigecycline's metabolic fate.

Advanced Analytical Techniques for Comprehensive Glucuronide Profiling

The development and application of more sophisticated analytical methods are essential for advancing research on tigecycline glucuronide. While liquid chromatography-mass spectrometry (LC-MS) has been the primary tool for metabolite identification, there is room for methodological enhancement. google.comresearchgate.net

Future research should focus on:

High-Resolution Mass Spectrometry (HR-MS): To provide more accurate mass measurements for confident elemental composition determination of metabolites.

Tandem Mass Spectrometry (MS/MS): For detailed structural characterization through fragmentation analysis.

Quantitative NMR (qNMR): To serve as a reference method for the absolute quantification of tigecycline and its glucuronides without the need for synthesized standards of the metabolites.

Improved Sample Preparation: Developing more efficient and selective extraction techniques to isolate and concentrate glucuronide metabolites from complex biological samples, thereby improving detection sensitivity. nih.gov

These advanced techniques will enable more precise quantification and comprehensive profiling of tigecycline glucuronides, which is vital for detailed pharmacokinetic modeling and for exploring the relationship between metabolite concentrations and clinical outcomes. researchgate.net

Mechanistic Studies on Glucuronide Transport and Bioreversion Pathways

The disposition of this compound is not solely dependent on its formation but also on its transport and potential bioreversion. Glucuronide conjugates are typically substrates for efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which mediate their excretion into bile and urine. Identifying the specific transporters involved in the elimination of this compound is a critical research gap.

Table 2: Research Questions for this compound Transport and Bioreversion

Research Area Key Questions to Address
Transporter Identification Which specific efflux (e.g., MRP2, BCRP) and uptake (e.g., OATPs) transporters are responsible for the cellular transport of this compound in the liver and intestine?
Bioreversion What is the rate and extent of hydrolysis of this compound by intestinal β-glucuronidases?
Enterohepatic Recirculation How significantly does the bioreversion of this compound contribute to the enterohepatic recirculation and long half-life of tigecycline?

| Drug Interactions | Can co-administered drugs that inhibit transporters or β-glucuronidase activity alter the pharmacokinetics of tigecycline? |

Investigating the Biological Role of this compound Beyond Prodrug Potential

While the role of this compound as a metabolite and a potential prodrug is acknowledged, its intrinsic biological activity remains unexplored. google.com Glucuronidation is primarily a detoxification pathway that facilitates elimination. However, some glucuronide metabolites of other drugs have been shown to possess their own pharmacological or toxicological properties.

Future research should investigate whether this compound has any:

Direct Antimicrobial Activity: A patent has speculated that the glucuronide conjugates themselves may have antimicrobial properties. google.com This hypothesis should be tested through in vitro susceptibility assays against a panel of relevant bacterial pathogens.

Off-Target Pharmacological Effects: Studies could explore if the metabolite interacts with other cellular targets, potentially contributing to either therapeutic or adverse effects.

Modulation of Drug Metabolism: Investigating whether this compound can inhibit or induce metabolic enzymes or drug transporters, thereby creating a potential for drug-drug interactions.

Exploring these potential biological activities is essential for a complete safety and efficacy profile of tigecycline, as the glucuronide metabolite can account for 5% to 20% of the total drug-related material in serum. nih.gov

Q & A

Q. How is Tigecycline glucuronide identified and characterized in biological samples?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) or tandem MS (MS/MS) to analyze fragmentation patterns and confirm the molecular structure. For example, glucuronide metabolites can be identified by their characteristic mass shifts (+176 Da for glucuronidation) and diagnostic ions .
  • Chemical Derivatization: Isolate glucuronides via solid-phase extraction, then derivatize with trimethylsilyl (TMS) or acetyl groups to enhance chromatographic resolution and sensitivity. Compare retention times and MS data against synthetic standards .
  • Nuclear Magnetic Resonance (NMR): Analyze 2H or 13C isotopic enrichment in glucuronide positions (e.g., H5/H2 ratios) to infer metabolic flux or biosynthesis pathways .

Q. What are the primary metabolic pathways and elimination routes of this compound?

Methodological Answer:

  • Formation: Tigecycline undergoes hepatic glucuronidation via UDP-glucuronosyltransferases (UGTs), producing glucuronide conjugates. These account for 5–20% of serum radioactivity and ~9% of the administered dose excreted within 48 hours .
  • Elimination:
    • Urinary Excretion: ~20–30% of unchanged drug and metabolites are renally excreted.
    • Biliary Excretion: Major route for glucuronide elimination, requiring bile acid transporters (e.g., MRP2) .
  • Experimental Validation: Use radiolabeled tigecycline in pharmacokinetic studies to track metabolite distribution in urine, bile, and serum .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • Liquid Chromatography (LC): Pair with HRMS or fluorescence detection for high specificity. For urine/serum, precipitate proteins with acetone, derivatize, and analyze using reversed-phase LC .
  • Validation Parameters: Ensure linearity (0.1–150 mg/L range), precision (RSD <15%), and recovery (>90%) per ICH guidelines. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Stability Testing: Assess glucuronide degradation under storage conditions (−80°C for long-term; avoid repeated freeze-thaw cycles) .

Advanced Research Questions

Q. How can Bayesian analysis improve flux modeling of this compound in hepatic glucose metabolism?

Methodological Answer:

  • Model Design: Use Markov Chain Monte Carlo (MCMC) simulations with 50 independent chains to estimate gluconeogenesis/glycogenolysis contributions. Calculate the glycogenolysis fraction as 1Glucuronide H5Glucuronide H21 - \frac{\text{Glucuronide H5}}{\text{Glucuronide H2}} from 2H NMR data .
  • Sampling: Collect urinary glucuronide (stable for ≥4 months at −20°C) instead of plasma glucose to avoid degradation artifacts. Account for hepatic zonation differences (periportal vs. pericentral glucuronide synthesis) .

Q. Do drug interactions alter Tigecycline glucuronidation kinetics or safety profiles?

Methodological Answer:

  • In Vitro Assays: Incubate tigecycline with human liver microsomes (HLMs) and probe substrates (e.g., UGT1A1 inhibitors) to assess metabolic inhibition. Monitor glucuronide formation via LC-MS .
  • Clinical Data: Retrospectively analyze adverse events (e.g., pancreatitis incidence) in patients co-administered tigecycline with furosemide or propofol. Note that neither drug interacts with CYP450 enzymes, minimizing metabolic interference .

Q. How to optimize experimental design for glucuronide stability and activity studies?

Methodological Answer:

  • Stability-Indicating Methods: Use DOE (Design of Experiments) to optimize extraction pH, temperature, and solvent ratios. For example, SPE-RP-HPLC validated for mycophenolic acid glucuronide can be adapted for tigecycline .
  • Activity Assays: Test glucuronide bioactivity in cell lines (e.g., irinotecan-resistant COS-7 cells overexpressing UGT1A1) to evaluate transporter-mediated efflux or cytotoxicity .

Q. What role do UGT isoforms play in Tigecycline glucuronidation, and how can this be validated?

Methodological Answer:

  • Enzyme Screening: Express recombinant UGT isoforms (e.g., UGT1A1, UGT1A7) in HEK293 cells. Incubate with tigecycline and quantify glucuronide formation using LC-MS/MS .
  • Kinetic Parameters: Calculate KmK_m and VmaxV_{max} for each isoform. Compare with known substrates (e.g., SN-38 glucuronide) to identify isoform specificity .

Q. How does hepatic impairment affect this compound pharmacokinetics?

Methodological Answer:

  • Population PK Modeling: Incorporate biomarkers (e.g., serum bilirubin, albumin) to adjust for reduced UGT activity in cirrhosis. Use non-linear mixed-effects modeling (NONMEM) to predict dose adjustments .
  • Safety Monitoring: In patients with hepatic dysfunction, measure glucuronide serum levels and monitor for adverse events (e.g., hyperbilirubinemia) linked to impaired conjugation .

Q. Key Considerations for Researchers

  • Ethical Design: Ensure PK/PD studies in vulnerable populations (e.g., hepatic impairment) follow protocols approved by ethics committees .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.